molecular formula C16H26N2O4S B1663152 Penicillin K CAS No. 525-97-3

Penicillin K

Cat. No. B1663152
CAS RN: 525-97-3
M. Wt: 342.5 g/mol
InChI Key: XVASOOUVMJAZNJ-MBNYWOFBSA-N
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Description

Penicillin is a group of β-lactam antibiotics originally obtained from Penicillium moulds, principally P. chrysogenum and P. rubens . It is used to treat and prevent a wide variety of bacterial infections . It works by stopping the growth of bacteria .


Synthesis Analysis

Penicillins are produced by Penicillium rubens (popularly known as P. chrysogenum) and are used to synthesize the active pharmaceutical intermediate (API), 6-aminopenicillinic acid (6-APA) employed in semisynthetic antibiotic production . The biosynthetic process and strain improvement approaches for industrial penicillin production have been extensively studied .


Molecular Structure Analysis

Penicillins, including Penicillin K, are characterized by three fundamental structural requirements: the fused beta-lactam structure, a free carboxyl acid group, and one or more substituted amino acid side chains . The molecular formula of Penicillin K is R-C 9 H 11 N 2 O 4 S, where R is a variable side chain .


Chemical Reactions Analysis

Penicillins are involved in enzymatic acyl group transfer reactions . The chemical reaction of antibiotics with their targets is described by the following equation: A+T ⇌ AT. The intracellular antibiotic molecules A react with target molecules T with a rate k f and form an antibiotic-target molecule complex .


Physical And Chemical Properties Analysis

Penicillin is a white, odorless, crystalline solid or powder . Its density is 1.43 g mL -1 . The melting point is 120-128 ºC, and above this temperature, penicillin decomposes . Penicillin is poorly soluble in water and it is soluble in acetone and alcohols .

Scientific Research Applications

  • Establishment of International Reference Preparation : The International Reference Preparation of Penicillin K, established by the WHO Expert Committee on Biological Standardization in 1951, is intended for research purposes. This preparation consists primarily of penicillin K (89.9%), along with penicillin dihydro F (9.6%) and penicillin F (0.5%). Its composition is determined based on its activity against a strain of Bacillus subtilis (Humphrey & Lightbown, 1954).

  • Comparative Study in Experimental Therapy : Penicillin K, among other semisynthetic penicillins, has been compared in experimental therapy of pneumococcal and streptococcal infections in mice. Klomethacillin, a type of penicillin, showed superior chemotherapeutic effects in the treatment of pneumococcal septicemia (Rudzit Ea, Radkevich Tp, & Pershin Gn, 1976).

  • Penicillin and Antibiotics Research : Research on antibiotics, including penicillin, has been significant for medical science, chemistry, and general biology. This research, particularly on penicillin, initiated a concentrated effort to understand the impact of antibiotic substances on basic cellular processes (Brian, 1947).

  • Penicillin in Surgical Procedures : Penicillin has been used as a precautionary measure against infection during surgical procedures involving bones and joints. This use highlights its application in preventing postoperative infections (Buchman & Blair, 1947).

  • Automatic Classification of Epileptic EEG Spikes : Penicillin-induced focal epilepsy in research has led to developments like automatic classification of epileptic EEG spikes using iterative K-means clustering. This showcases penicillin's role in epilepsy research and developing methods for analyzing epileptic activity (Kortelainen et al., 2010).

  • Penicillin and Glutamine Metabolism in Bacteria : A study investigating the stress response of S. pneumoniae to lethal penicillin concentrations showed that penicillin interferes with glutamine metabolism. This finding suggests potential strategies for combination therapy or reversal of resistance (El Khoury et al., 2017).

Safety And Hazards

Penicillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inadequate ventilation, wear respiratory protection . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVASOOUVMJAZNJ-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200506
Record name Penicillin K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillin K

CAS RN

525-97-3
Record name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillin K
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
H Eagle, A Musselman - Science, 1946 - science.org
… Penicillin K was thus one-sixth as active per milligram as penicillin G and one-eighth as active as penicillin K. The sample of penicillin K used in this experiment contained up to 10 per …
Number of citations: 49 www.science.org
R Guo, Q Zhang, J Qian, A Zou - Colloids and Surfaces A: Physicochemical …, 2002 - Elsevier
… (penicillin-K) is found to show hydrotrope action, which can increase the solubility of cationic surfactant CTAB in water. Penicillin-K … However, in this system, the presence of penicillin-K …
Number of citations: 25 www.sciencedirect.com
H Fischbach, M Mundell, TE Eble - Science, 1946 - science.org
… The total penicillin K was removed in three to four 25-ml. fractions, 70 to 75 per cent of the … of penicillin K. To date this work has been confined to separating penicillin K quantitatively …
Number of citations: 18 www.science.org
CR Bartels, MA Dolliver - Journal of the American Chemical …, 1950 - ACS Publications
… became necessary to obtain appreciable quantities of pure penicillin K. It is the purpose of this … difference of distribution coefficient between penicillin K and the other species; the system …
Number of citations: 5 pubs.acs.org
AP Richardson, I Miller, C Schumacher… - Proceedings of the …, 1946 - journals.sagepub.com
… The unexpected low activity of penicillin K in experimental syphilis first observed 1):Chesney’ has been confirmed.: In addition it has been demonstrated that penicillin K is less effective …
Number of citations: 28 journals.sagepub.com
R Tompsett, S Shultz… - Proceedings of the …, 1947 - journals.sagepub.com
… interest have been the studies of penicillin K. In vitro, penicillin K is distinctly more active than … It was also observed that the total urinary excretion of penicillin K was low, and it was …
Number of citations: 18 journals.sagepub.com
M Arroyo, R Torres-Guzmán, J Torres-Bacete… - Biotechnology …, 2002 - Springer
… these substrates, which can then be used to detect penicillin acylases able to cleave hexanoyl and octanoyl residues off synthetic amides as well as penicillin dihydroF and penicillin K, …
Number of citations: 5 link.springer.com
R Pratt, J Dufrenoy, PPT Sah - Journal of the American Pharmaceutical …, 1948 - Elsevier
… Hobby, et al. also observed that the chemotherapeutic activity of crystalline penicillin G may be enhanced by a number of dissimilar substances, among which are penicillin K and …
Number of citations: 6 www.sciencedirect.com
FA Robinson - Analyst, 1947 - pubs.rsc.org
… The only chemical method available for the estimation of penicillin K is one recommended … of pH 6 and chloroform; most of the penicillin K goes into the chloroform phase, whilst most of …
Number of citations: 14 pubs.rsc.org
H Eagle… - The Journal of …, 1947 - rupress.org
… In summary, penicillin K is rapidly inactivated by blood or plasma, and presumably in consequence of a similar inactivation in vivo disappears from the circulating blood far more rapidly …
Number of citations: 12 rupress.org

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